molecular formula C25H27N5O3 B2945372 1-(3-(dimethylamino)propyl)-3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one CAS No. 1010862-40-4

1-(3-(dimethylamino)propyl)-3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2945372
CAS No.: 1010862-40-4
M. Wt: 445.523
InChI Key: RGFGCXKFEBPBQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(dimethylamino)propyl)-3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C25H27N5O3 and its molecular weight is 445.523. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Compounds similar to the one you mentioned are often used in the synthesis of structurally diverse heterocyclic compounds. For instance, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related ketonic Mannich base, has been utilized to generate a variety of compounds through alkylation and ring closure reactions. This approach enables the creation of dithiocarbamates, thioethers, pyrazolines, pyridines, and other heterocycles, demonstrating the versatility of such compounds in synthetic organic chemistry (Roman, 2013).

Antioxidant, Antitumor, and Antimicrobial Activities

Another research avenue involves evaluating the biological activities of related compounds. For example, derivatives of 4-(dimethylaminomethylene)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one have shown promising antioxidant, antitumor, and antimicrobial properties. These compounds were synthesized and assessed for their ability to inhibit the growth of liver and breast cell lines, and to combat bacterial and fungal infections, indicating potential applications in medicinal chemistry (El‐Borai et al., 2013).

Nanoparticle Optical Properties

Furthermore, nanoparticles derived from structurally similar compounds have been investigated for their unique optical properties. For instance, nanoparticles of 1-phenyl-3-((dimethylamino)styryl)-5-((dimethylamino)phenyl)-2-pyrazoline showed a special size dependence in their optical properties, which could be leveraged in the development of advanced materials for electronic and photonic applications (Hong-Bing Fu and, J. Yao, 2001).

Electroluminescent Layer Applications

Lastly, related low-molecular weight compounds have been synthesized and explored for their potential application in electroluminescent layers. These studies focus on the photophysical properties of such compounds and their performance in organic light-emitting devices, paving the way for advancements in display technology (Dobrikov et al., 2011).

Properties

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3/c1-17-20(16-27-30(17)19-10-5-4-6-11-19)23(31)21-22(18-9-7-12-26-15-18)29(25(33)24(21)32)14-8-13-28(2)3/h4-7,9-12,15-16,22,31H,8,13-14H2,1-3H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSNMVDDCBZGBE-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCCN(C)C)C4=CN=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCCN(C)C)C4=CN=CC=C4)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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